Renal Safety Differentiation: Absence of Significant Proteinuria in Canine Toxicology Model Versus Cisplatin, Carboplatin, and CHIP
In a head-to-head preclinical toxicology study in dogs, JM-40 (administered at 10 mg/kg i.v. for three cycles at 3-week intervals) did not cause significant proteinuria, whereas cisplatin (CDDP, 1.2 mg/kg), carboplatin (CBDCA, 12 mg/kg), and CHIP (iproplatin, 10 or 6 mg/kg) all produced short-lasting and slight proteinuria [1]. Serum urea nitrogen and creatinine concentrations remained within normal values after JM-40 treatment, a finding that contrasts with the well-documented cisplatin-induced elevations in these renal injury markers at clinically relevant doses [1]. This represents a direct, within-study comparison among five platinum analogues tested under identical conditions.
| Evidence Dimension | Proteinuria (renal toxicity marker) in canine model |
|---|---|
| Target Compound Data | JM-40: no significant proteinuria at 10 mg/kg i.v. (3 cycles, q3w) |
| Comparator Or Baseline | Cisplatin (CDDP, 1.2 mg/kg): short-lasting, slight proteinuria; Carboplatin (CBDCA, 12 mg/kg): short-lasting, slight proteinuria; CHIP (10 or 6 mg/kg): short-lasting, slight proteinuria; TNO-6: severe proteinuria in all three dogs |
| Quantified Difference | JM-40 = no significant proteinuria vs. CDDP/CBDCA/CHIP = positive proteinuria signal; TNO-6 = severe proteinuria (all dogs affected, resolved within 16 days) |
| Conditions | Male beagle dogs (n=3 per compound); three i.v. bolus injections at 3-week intervals; clinical chemistry and urinalysis monitored throughout; dogs sacrificed at 6 weeks post last dose for histopathology |
Why This Matters
For researchers designing preclinical efficacy studies where renal toxicity is a confounding variable, JM-40 offers a measurably cleaner renal safety profile than cisplatin or carboplatin at equi-efficacious doses, reducing nephrotoxicity-driven attrition in animal models.
- [1] Lelieveld, P., van der Vijgh, W. J. F., & van Velzen, D. (1987). Preclinical toxicology of platinum analogues in dogs. European Journal of Cancer & Clinical Oncology, 23(8), 1147–1154. View Source
